molecular formula C22H38O3 B8034555 Isooctadecenylsuccinic Anhydride (mixture of branched chain isomers)

Isooctadecenylsuccinic Anhydride (mixture of branched chain isomers)

Cat. No. B8034555
M. Wt: 350.5 g/mol
InChI Key: SYPLOIRXGVKHNT-JZJYNLBNSA-N
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Description

Isooctadecenylsuccinic Anhydride is a compound known for its applications in various industries. This white solid is characterized by its long carbon chain and succinic anhydride functional group .


Molecular Structure Analysis

Isooctadecenylsuccinic Anhydride has a molecular formula of C22H38O3 . It has a molecular weight of 350.54 g/mol . The structure is characterized by a long carbon chain and a succinic anhydride functional group .


Physical And Chemical Properties Analysis

Isooctadecenylsuccinic Anhydride has a density of 1.0±0.1 g/cm3, a boiling point of 466.8±34.0 °C at 760 mmHg, and a flash point of 211.3±22.9 °C . It also has a molar refractivity of 105.6±0.3 cm3 .

Safety and Hazards

Isooctadecenylsuccinic Anhydride may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3Z)-3-(16-methylheptadecylidene)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h17,19H,3-16,18H2,1-2H3/b20-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLOIRXGVKHNT-JZJYNLBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC=C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCCCCCCC/C=C\1/CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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